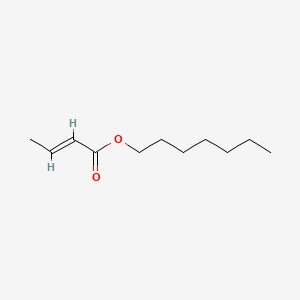
Heptyl 2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl crotonate is an ester compound formed from heptanol and crotonic acid Esters are known for their pleasant odors and are often used in fragrances and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl crotonate can be synthesized through the esterification reaction between heptanol and crotonic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Heptanol+Crotonic Acid→Heptyl Crotonate+Water
Industrial Production Methods: In industrial settings, the production of heptyl crotonate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Heptyl crotonate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, heptyl crotonate can be hydrolyzed back into heptanol and crotonic acid.
Reduction: Heptyl crotonate can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed:
Hydrolysis: Heptanol and crotonic acid.
Reduction: Heptanol and crotonic alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Heptyl crotonate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which heptyl crotonate exerts its effects involves its interaction with cellular enzymes and metabolic pathways. For example, in biological systems, heptyl crotonate can be hydrolyzed by esterases to release heptanol and crotonic acid, which can then participate in various metabolic processes. The ester bond in heptyl crotonate is also susceptible to nucleophilic attack, leading to its breakdown and subsequent release of its constituent molecules.
Comparison with Similar Compounds
Ethyl crotonate: An ester formed from ethanol and crotonic acid.
Methyl crotonate: An ester formed from methanol and crotonic acid.
Butyl crotonate: An ester formed from butanol and crotonic acid.
Comparison: Heptyl crotonate is unique among these esters due to its longer alkyl chain, which imparts different physical and chemical properties. For instance, heptyl crotonate has a higher boiling point and greater hydrophobicity compared to ethyl and methyl crotonate. These properties make heptyl crotonate more suitable for certain applications, such as in the formulation of hydrophobic coatings and in the synthesis of long-chain esters.
Properties
CAS No. |
18708-84-4 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
heptyl (E)-but-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3/b9-4+ |
InChI Key |
DOBPEHKISOHXTE-RUDMXATFSA-N |
Isomeric SMILES |
CCCCCCCOC(=O)/C=C/C |
Canonical SMILES |
CCCCCCCOC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



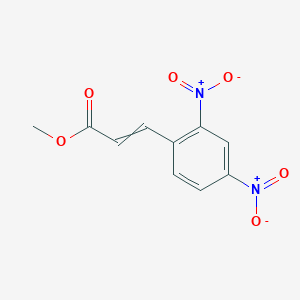
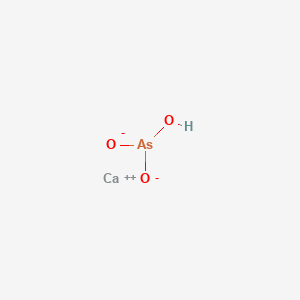
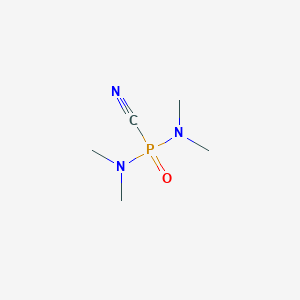
![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)
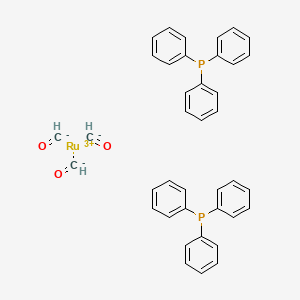
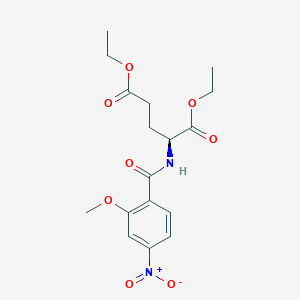
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

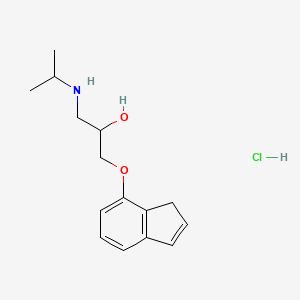
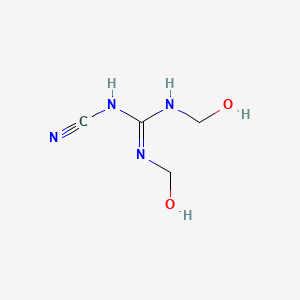

![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
